molecular formula C19H21ClN2O4 B2384960 N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride CAS No. 2243506-19-4

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride

Cat. No.: B2384960
CAS No.: 2243506-19-4
M. Wt: 376.84
InChI Key: NOQJPKJSWIFGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride is a useful research compound. Its molecular formula is C19H21ClN2O4 and its molecular weight is 376.84. The purity is usually 95%.
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Biological Activity

N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride, commonly referred to as Fmoc-AEAA·HCl, is a synthetic compound with the molecular formula C19H21ClN2O4 and a molecular weight of 376.84 g/mol. This compound is notable for its applications in peptide synthesis and as a research tool in biochemistry and molecular biology.

  • Molecular Formula : C19H21ClN2O4
  • Molecular Weight : 376.84 g/mol
  • IUPAC Name : 2-[2-aminoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid; hydrochloride
  • Purity : Typically around 95% .

Fmoc-AEAA·HCl acts primarily as a building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality, allowing for selective reactions during the synthesis process. The compound's structure enables it to participate in various biochemical reactions, particularly in the formation of peptide bonds.

Case Studies and Research Findings

  • Peptide Synthesis Applications :
    • Fmoc-AEAA·HCl has been utilized in the synthesis of various peptides, demonstrating effective coupling efficiency with minimal side reactions. The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids in solid-phase peptide synthesis (SPPS) .
  • Biological Activity Assessment :
    • In studies assessing the biological activity of peptides synthesized using Fmoc-AEAA·HCl, researchers have noted enhanced solubility and stability of resultant peptides. For instance, peptides containing this amino acid derivative showed improved cellular uptake and bioactivity in vitro, making them suitable candidates for therapeutic applications .
  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties of peptides synthesized with Fmoc-AEAA·HCl against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in developing new antibiotics .

Comparative Biological Activity Table

CompoundActivity TypeTarget OrganismsReference
Fmoc-AEAA·HClAntimicrobialE. coli, S. aureus
Fmoc-GlycinePeptide SynthesisVarious
Fmoc-ValinePeptide SynthesisVarious

Properties

IUPAC Name

2-[2-aminoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4.ClH/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17H,9-12,20H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQJPKJSWIFGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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